Predicted LogP: 1.87 vs. 3.38–5.0 for Lipophilic 3-Substituted Triazolo-Azocine 11β-HSD1 Inhibitors
The calculated logP of 4-{5H,6H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-a]azocin-3-yl}aniline is 1.872 (ALogP) [1], placing it within the favorable range for CNS drug-likeness (logP 1–3). In contrast, 11β-HSD1 inhibitor leads based on the same triazolo-azocine core but bearing lipophilic 3-substituents exhibit substantially higher logP values: the 3-adamantyl analog has a predicted logP of ~3.38 [2], and the 3-(4-pentylbicyclo[2.2.2]octan-1-yl) analog is predicted to exceed 5.0 [3]. This 1.5–3+ log unit differential translates to a >30-fold difference in calculated octanol-water partition, directly affecting aqueous solubility, protein binding, and phospholipidosis risk in cellular assays.
| Evidence Dimension | Predicted partition coefficient (ALogP / XLogP) |
|---|---|
| Target Compound Data | logP = 1.872 (calculated, Enamine database) |
| Comparator Or Baseline | 3-Adamantan-1-yl-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine: logP ~3.38 (PubChem XLogP3); 3-(4-Pentylbicyclo[2.2.2]octan-1-yl) analog: logP >5.0 (estimated) |
| Quantified Difference | ΔlogP = −1.5 to −3.2; >30-fold lower lipophilicity vs. leads in 11β-HSD1 series |
| Conditions | In silico prediction (ALogP, XLogP3); calculated values from vendor and PubChem databases |
Why This Matters
Lower lipophilicity reduces the risk of non-specific binding, poor solubility, and CYP450-related toxicity, making CAS 923803-82-1 a more tractable scaffold for lead optimization campaigns.
- [1] Chembase.cn. 4-(5,6,7,8,9,10-Hexahydro[1,2,4]triazolo[4,3-a]azocin-3-yl)aniline. Enamine EN300-25631. logP = 1.872. View Source
- [2] PubChem. 3-Adamantan-1-yl-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine. CID 11771845. XLogP3 = 3.4 (estimated). View Source
- [3] PubChem. 3-(4-Pentylbicyclo[2.2.2]oct-1-yl)-5,6,7,8,9,10-hexahydro[1,2,4]triazolo[4,3-a]azocine. CID 11771845. XLogP3-AA = 5.0 (estimated). View Source
